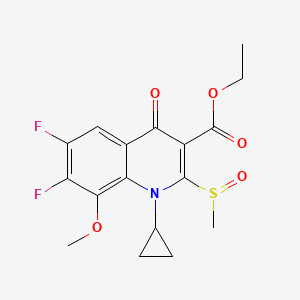
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylsulfinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylsulfinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a chemical compound with the molecular formula C17H17F2NO6S . It is also known as "1-Cyclopropyl-6,7-difluoro-8-methoxy-2,4(1H,3H)-quinazolinedione" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(N1)N(C2CC2)C3=C(OC)C(F)=C(F)C=C3C1=O . This representation can be used to generate a 3D model of the molecule for further analysis.
Scientific Research Applications
Synthesis and Antibacterial Activity
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylsulfinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a key intermediate in the synthesis of broad-spectrum antibacterial agents. Its preparation involves steps like acyl-chlorination, condensation, decarboxylation, esterification, and cyclization, showcasing its pivotal role in the development of potent antibiotics effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).
Advancements in Synthetic Methods
Research on this compound extends to improvements in synthetic methods, highlighting its utility in chemical synthesis. Studies demonstrate its involvement in various chemical reactions, including regioselective cyclizations and nucleophilic addition reactions, which are crucial for the large-scale synthesis of antibacterial compounds. These advancements not only provide insights into the chemical properties of this compound but also open avenues for the synthesis of novel antibacterial agents with improved efficacy and reduced potential for resistance development (Liu Zhe, 2001).
Photochemical Synthesis Applications
The compound also finds application in photochemical synthesis, where it acts as a precursor for the generation of complex heterocyclic structures. This highlights its versatility and utility in organic chemistry, providing a pathway to synthesize new molecules with potential biological activity. Research in this area focuses on understanding the photochemical properties of such compounds, paving the way for innovative synthetic strategies in medicinal chemistry (Ikeda et al., 1974).
Role in Heterocyclic Chemistry
Furthermore, the compound's involvement in the synthesis of heterocyclic structures emphasizes its significance in the discovery of new drugs. Heterocyclic compounds play a crucial role in pharmaceuticals, and the ability to synthesize these structures efficiently opens new doors for drug discovery and development. Research efforts in this domain focus on exploring the chemical reactivity of this compound, seeking to expand the repertoire of available therapeutic agents (Zahra et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-methylsulfinyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO5S/c1-4-25-17(22)11-14(21)9-7-10(18)12(19)15(24-2)13(9)20(8-5-6-8)16(11)26(3)23/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSNUKRXXRAPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3)S(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
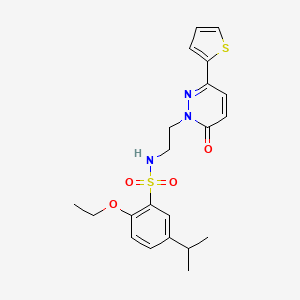
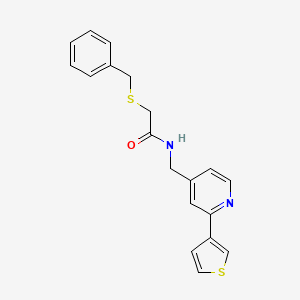
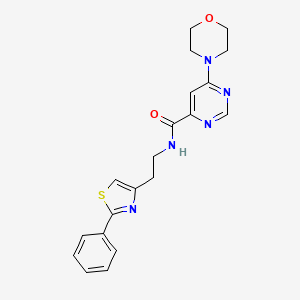
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2418645.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone](/img/structure/B2418646.png)

![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2418650.png)
![(4,4-Difluorocyclohexyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2418652.png)
![{4-[Amino(phenyl)methyl]oxan-4-yl}methanol](/img/structure/B2418654.png)
![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2418655.png)
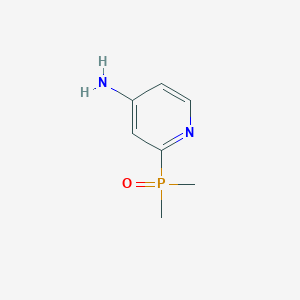
![tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate](/img/structure/B2418659.png)


